molecular formula C18H16FNO2 B2426693 (2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034306-49-3

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2426693
CAS No.: 2034306-49-3
M. Wt: 297.329
InChI Key: FKYFITOTZUDENH-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone (CAS 2034306-49-3) is a small molecule compound with a molecular formula of C18H16FNO2 and a molecular weight of 297.32 g/mol . This chemical features an azetidine ring, a four-membered nitrogen heterocycle that is a significant structural motif in medicinal chemistry. The 3-(fluoromethyl)azetidin-1-yl moiety is of particular interest in drug discovery, as similar azetidine substructures are incorporated into advanced therapeutic agents, such as the selective estrogen receptor degrader (SERD) Imlunestrant, highlighting the value of this heterocycle in developing bioactive molecules . Azetidin-2-ones, the core structure of β-lactams, are extensively investigated as novel anti-cancer agents. Compounds based on this scaffold are designed as analogues of potent tubulin polymerization inhibitors like Combretastatin A-4 . Such molecules function by targeting the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, inhibiting cell proliferation, and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells, including breast cancer models . The presence of the fluoromethyl group on the azetidine ring can influence the compound's physicochemical properties, potentially enhancing its metabolic stability and membrane permeability, making it a valuable building block for research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c19-10-13-11-20(12-13)18(22)16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYFITOTZUDENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the Benzoylphenyl Group: The final step involves the coupling of the benzoylphenyl group to the azetidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoylphenyl group.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The azetidine ring and fluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone
  • (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Uniqueness

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to the presence of both the benzoylphenyl and fluoromethyl-substituted azetidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone, with the CAS number 2034306-49-3, is a synthetic organic compound notable for its unique structural features that include a benzoylphenyl group and a fluoromethyl-substituted azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure

The compound's IUPAC name is [2-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]-phenylmethanone. Its molecular formula is C18H16FNO2C_{18}H_{16}FNO_{2}, and it possesses distinct functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC18H16FNO2C_{18}H_{16}FNO_{2}
Molecular Weight303.32 g/mol
IUPAC Name[2-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]-phenylmethanone
CAS Number2034306-49-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the azetidine ring and the fluoromethyl group enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of these targets. This mechanism is critical for its antiproliferative effects observed in various cancer cell lines.

Antiproliferative Effects

Recent studies have demonstrated significant antiproliferative activities of this compound against various cancer cell lines, particularly breast cancer cells such as MCF-7. The mechanism involves destabilization of tubulin assembly, which is crucial for cell division.

Case Study: Antiproliferative Activity in MCF-7 Cells

  • Cell Line : MCF-7 (human breast cancer)
  • Concentration Range : 1 µM to 50 µM
  • Results : The compound exhibited dose-dependent cytotoxicity, with an IC50 value determined at approximately 15 µM.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit Aurora kinases, which are critical for mitotic processes.

Table: Summary of Biological Activities

Activity TypeTargetEffectReference
AntiproliferativeMCF-7 CellsCytotoxicity
Enzyme InhibitionAurora KinaseInhibition
Tubulin DestabilizationMicrotubulesDisruption

Synthesis and Research Applications

The synthesis of this compound involves several steps, including the formation of the azetidine ring and subsequent introduction of the benzoylphenyl moiety. This synthetic pathway not only highlights its feasibility for laboratory synthesis but also underscores its role as a versatile intermediate in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for (2-benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Construct the azetidine ring via cyclization of 3-(fluoromethyl)azetidine precursors using reductive amination or ring-closing alkylation.
  • Step 2 : Couple the azetidine moiety to the (2-benzoylphenyl)methanone core via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Critical factors : Fluoromethyl group stability under reaction conditions; steric hindrance at the azetidine nitrogen.

Q. How can structural characterization of this compound be validated?

  • X-ray crystallography : Use SHELX software for refinement to resolve bond angles and torsional strain in the azetidine ring .
  • Spectroscopy : Compare experimental 19F NMR^{19}\text{F NMR} chemical shifts (e.g., δ -210 to -230 ppm for CF3_3 groups) with DFT-calculated values to confirm fluoromethyl positioning .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+ ~352 m/z) to verify molecular integrity .

Q. What are the primary biological targets of azetidine-containing methanones?

Azetidine methanones often target enzymes with hydrophobic binding pockets, such as serine hydrolases (e.g., monoacylglycerol lipase, MAGL). In vitro assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) can quantify inhibition potency (IC50_{50}) .

Advanced Research Questions

Q. How does the fluoromethyl group influence pharmacological activity and metabolic stability?

  • Pharmacodynamics : Fluorination enhances electronegativity, improving binding affinity to MAGL’s catalytic serine residue (e.g., ΔΔG = -1.2 kcal/mol vs. non-fluorinated analogs) .
  • Pharmacokinetics : The fluoromethyl group reduces oxidative metabolism by CYP450 enzymes, increasing plasma half-life (e.g., t1/2_{1/2} = 6.7 hrs in mice vs. 2.1 hrs for CH3_3 analogs) .
  • Validation : Compare in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) for fluorinated vs. non-fluorinated derivatives .

Q. How to resolve contradictory crystallographic data for azetidine-containing compounds?

Discrepancies in bond angles (e.g., C-N-C in azetidine rings reported as 88° vs. 92°) may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data .
  • Disorder : Apply occupancy refinement for fluoromethyl group conformers .
  • Validation : Cross-validate with 13C^{13}\text{C} solid-state NMR to confirm static vs. dynamic disorder .

Q. What strategies mitigate off-target effects in MAGL inhibition studies?

  • Selectivity profiling : Screen against a panel of 50+ serine hydrolases using activity-based protein profiling (ABPP) with fluorophosphonate probes .
  • Dose optimization : In vivo studies in rodents show MAGL engagement (EC50_{50} = 10 nM) without FAAH inhibition at doses <3 mg/kg .
  • Pharmacodynamic markers : Monitor 2-AG levels in brain homogenates via LC-MS/MS; MAGL-selective inhibitors elevate 2-AG 5–10 fold .

Data Contradiction Analysis

Q. Why do different studies report varying synthetic yields for azetidine methanones?

  • Cause : Competing side reactions (e.g., azetidine ring-opening under acidic conditions during coupling).
  • Resolution : Optimize reaction pH (6.5–7.5) and use non-polar solvents (e.g., toluene) to stabilize intermediates .
  • Supporting data : Yields improve from 32% to 68% when switching from THF to toluene .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular weight351.36 g/molHR-MS
LogP (octanol-water)3.2 ± 0.3HPLC retention time
Aqueous solubility12 µM (pH 7.4)Nephelometry

Table 2 : In Vitro MAGL Inhibition Profile

ParameterValueAssay
IC50_{50} (human MAGL)4.2 nMFluorometric substrate
Selectivity (vs. FAAH)>1000-foldABPP

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